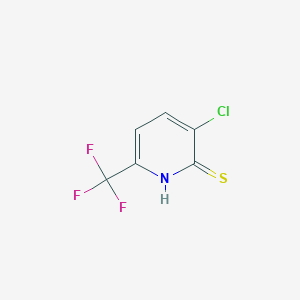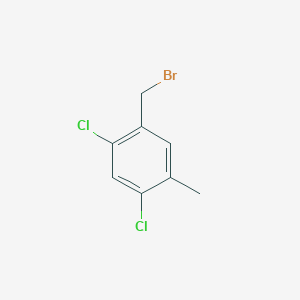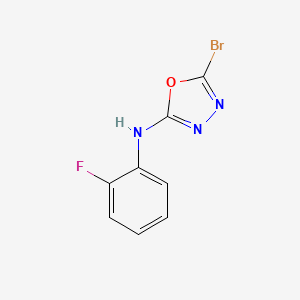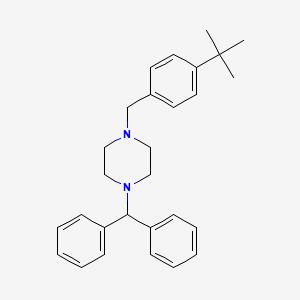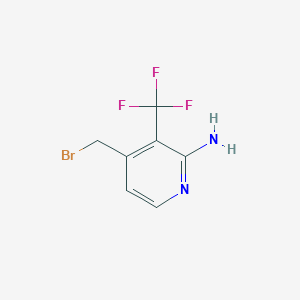
(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride
Overview
Description
“(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride” is a chemical compound with the molecular formula C15H24BClFNO3 . It has a molecular weight of 331.6 g/mol .
Chemical Reactions Analysis
As mentioned earlier, boronic acids are commonly used in Suzuki–Miyaura coupling reactions . They can react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Scientific Research Applications
Optical Modulation in Nanotechnology : Phenyl boronic acids, including fluorophenyl derivatives, are crucial for optical modulation. A study demonstrated the use of phenyl boronic acids conjugated to polymers for quenching near-infrared fluorescence in response to saccharide binding. This is particularly useful in the context of saccharide recognition and has implications for nanotechnology applications (Mu et al., 2012).
Synthesis and Crystal Structure Analysis : Research on amino-3-fluorophenyl boronic acid, a close relative, involved its synthesis and crystal structure measurement. Such studies are foundational for understanding the properties of similar compounds and their potential applications in creating glucose sensing materials and other chemical applications (Das et al., 2003).
Chemical Properties of Fluorine Substituents : The inclusion of fluorine atoms in phenylboronic compounds significantly influences their chemical properties. This has applications in organic synthesis, analytical chemistry, materials’ chemistry, biology, and medicine, particularly due to the Lewis acidity of boron atoms in these compounds (Gozdalik et al., 2017).
Fluorescence Quenching Studies : Studies on boronic acid derivatives, including fluorophenyl boronic acids, have been conducted in the context of fluorescence quenching. This research is relevant to understanding the interaction of these compounds with various solvents and could have applications in analytical chemistry (Geethanjali et al., 2015).
Crystal Structure and DFT Study : Further research includes the synthesis and crystal structure analysis of compounds similar to "(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride". These studies provide insights into the molecular structure and potential interactions of these compounds, which is valuable for pharmaceutical and biological applications (Huang et al., 2021).
properties
IUPAC Name |
[3-fluoro-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BFNO3.ClH/c1-12-5-8-18(9-6-12)7-2-10-21-15-4-3-13(16(19)20)11-14(15)17;/h3-4,11-12,19-20H,2,5-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVDUULQHITRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenyl)boronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



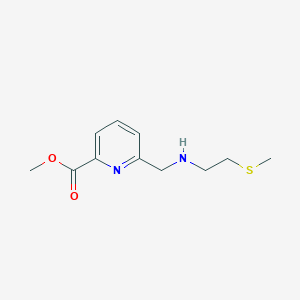
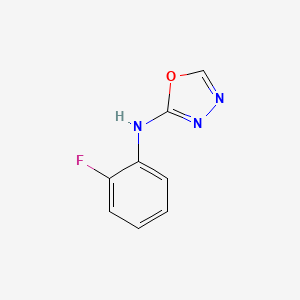
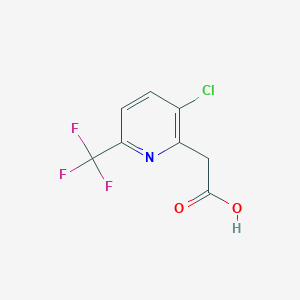
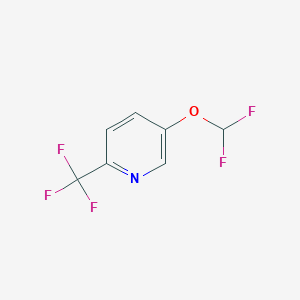
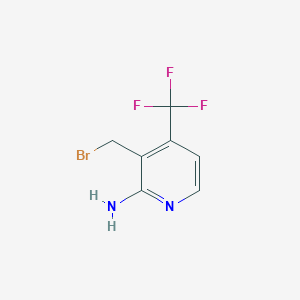
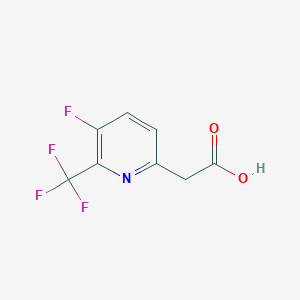
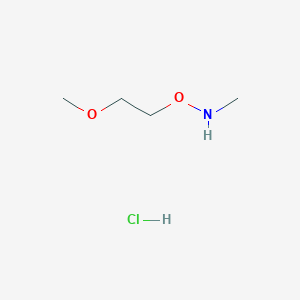
![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)
